N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a morpholinoethyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, and a thioacetamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a benzyl group attached to a nitrogen atom, which is part of a morpholinoethyl group. This is connected to a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, which is in turn connected to a thioacetamide group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, while the benzyl group might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its stability might be affected by the presence of certain functional groups .Scientific Research Applications
Synthesis and Medicinal Chemistry
This compound is involved in the synthesis of novel heterocyclic compounds with significant biological activities. For example, Abu-Hashem et al. (2020) demonstrated its use in creating new heterocyclic compounds with notable COX-2 inhibitory, analgesic, and anti-inflammatory activities. The compounds synthesized from derivatives similar to N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide showed significant efficacy, comparable to standard drugs like sodium diclofenac in inhibiting edema (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
The structural modification of this compound derivatives has been explored to enhance anticancer activities. For instance, Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, showing promising Src kinase inhibitory and anticancer activities. These modifications underscore the role of the pyridine ring and N-benzyl substitution in enhancing the compound's effectiveness against various cancer cell lines (Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Applications
Moreover, this compound and its derivatives exhibit antimicrobial and antifungal properties. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, with modifications improving plasmatic stability while maintaining in vitro activity. This highlights the potential of such derivatives in addressing fungal infections, offering a foundation for developing broad-spectrum antifungal agents (Bardiot et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-20(23-15-17-5-2-1-3-6-17)16-30-21-18-7-4-8-19(18)26(22(28)24-21)10-9-25-11-13-29-14-12-25/h1-3,5-6H,4,7-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQKEVRRTQFYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CC=C3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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